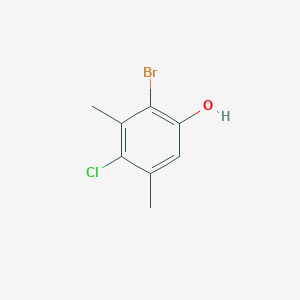

2-Bromo-4-chloro-3,5-dimethylphenol

CAS No.: 38730-40-4

Cat. No.: VC18569665

Molecular Formula: C8H8BrClO

Molecular Weight: 235.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38730-40-4 |

|---|---|

| Molecular Formula | C8H8BrClO |

| Molecular Weight | 235.50 g/mol |

| IUPAC Name | 2-bromo-4-chloro-3,5-dimethylphenol |

| Standard InChI | InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3 |

| Standard InChI Key | FKCAGICYXXBUAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Br)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenolic core with halogen and alkyl substituents at specific positions:

-

Bromine at the ortho position (C2)

-

Chlorine at the para position (C4)

-

Methyl groups at the meta positions (C3 and C5)

This arrangement creates steric hindrance and electronic effects that influence reactivity. The IUPAC name, 2-bromo-4-chloro-3,5-dimethylphenol, reflects this substitution pattern . The SMILES notation CC1=C(C=C(C(=C1Br)O)Cl)C and InChIKey FPHDGFXDUXNKKF-UHFFFAOYSA-N provide precise descriptors for computational modeling .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.50 g/mol | |

| Melting Point | 230°C (decomposes) | |

| Solubility in Water | 1.2 g/L (25°C) | |

| LogP (Octanol-Water) | 3.45 |

Synthetic Methodologies

Halogenation and Methylation Pathways

Industrial synthesis typically involves sequential halogenation and methylation steps:

-

Friedel-Crafts Methylation:

-

Phenol derivatives undergo alkylation using methyl iodide () or dimethyl sulfate () in the presence of .

-

Reaction conditions: 80–100°C, anhydrous environment.

-

-

Electrophilic Halogenation:

-

Bromination at C2 using in acetic acid.

-

Chlorination at C4 via gas under UV light.

-

Yield optimization requires precise control of stoichiometry and temperature, with typical yields ranging from 65% to 78%.

Purification and Characterization

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent.

-

Spectroscopic Confirmation:

Biological Activity and Mechanisms

Antimicrobial Efficacy

2-Bromo-4-chloro-3,5-dimethylphenol exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . Its mechanism involves:

-

Enzyme Inhibition: Disruption of microbial electron transport chains via binding to cytochrome P450 enzymes.

-

Membrane Disruption: Hydrophobic interactions with lipid bilayers, increasing permeability .

Table 2: Comparative Antimicrobial Activity

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine enhances lipid solubility and target binding vs. chlorine’s electronegativity .

-

Methyl Groups: Improve metabolic stability by shielding the phenol ring from oxidative degradation.

Environmental and Toxicological Profile

Ecotoxicity and Persistence

Industrial and Research Applications

Pharmaceutical Intermediates

-

Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

-

Serves as a precursor for fluorescent probes in cellular imaging.

Material Science

-

Polymer Stabilization: Acts as a UV absorber in polyethylene films.

-

Coating Additives: Enhances corrosion resistance in epoxy resins.

Future Directions and Challenges

Green Synthesis Innovations

-

Catalytic Bromination: Developing Pd-catalyzed methods to reduce waste.

-

Biocatalysis: Exploring laccase enzymes for regioselective halogenation .

Environmental Mitigation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume